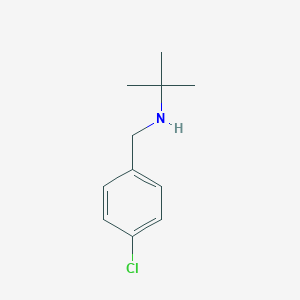

N-(4-chlorobenzyl)-2-methylpropan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GICVKQRXOJHCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358612 | |

| Record name | STK513469 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46234-01-9 | |

| Record name | STK513469 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea (CAS: 96806-34-7): Properties, Hazards, and Safe Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea, a nitrosourea compound with significant implications in biomedical research, particularly in the study of carcinogenesis and the development of chemotherapeutic agents. This document delves into the core physicochemical properties, explores the mechanistic underpinnings of its biological activity, and outlines the associated hazards. Critically, this guide establishes a framework for safe handling, experimental design, and risk mitigation, tailored for research and drug development environments. The protocols and recommendations herein are grounded in established safety principles for handling potent alkylating agents.

Compound Identification and Chemical Profile

Initially, it is imperative to clarify a potential point of confusion regarding the identification of this compound. The Chemical Abstracts Service (CAS) number provided in the initial query, 46234-01-9, did not yield relevant results. Through further investigation based on the chemical name, the correct CAS number for N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea has been identified as 96806-34-7 .

This compound is a member of the nitrosourea class, which is characterized by a nitroso group (-N=O) attached to a urea moiety.[1] These compounds are of significant interest due to their biological activity, primarily as DNA alkylating agents.[2][3]

| Identifier | Value | Source(s) |

| CAS Number | 96806-34-7 | [1][4][5] |

| IUPAC Name | 3-(2-chloroethyl)-1-(2-hydroxyethyl)-1-nitrosourea | [1] |

| Synonyms | N'-(2-Chloroethyl)-N-(2-hydroxyethyl)-N-nitrosourea, CHNU-I, Elmustine | [1][5] |

| Molecular Formula | C₅H₁₀ClN₃O₃ | [1] |

| Molecular Weight | 195.60 g/mol | [1] |

| Canonical SMILES | C(CCl)NC(=O)N(CCO)N=O | [1] |

| InChI Key | ZUXJWNFAYDAZJB-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Off-white solid | [1] |

| Melting Point | 65-67°C | [1] |

| Solubility | Slightly soluble in chloroform and methanol. Water solubility: 27.796 g/L. | [1][6] |

| LogP | 0.090 | [6] |

| Predicted pKa | 10.18 ± 0.46 | [1] |

The limited solubility in polar solvents and the predicted pKa suggest that careful consideration of solvent systems is necessary for in vitro and in vivo studies.

Mechanism of Action and Biological Relevance

The primary mechanism of action for nitrosourea compounds, including N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea, is their ability to alkylate DNA.[2] This process involves the covalent modification of DNA bases, which can lead to DNA strand breaks and interstrand cross-linking. This DNA damage disrupts cellular replication and transcription, ultimately inducing apoptosis (programmed cell death).[2] It is this cytotoxic activity that makes nitrosoureas a subject of interest in the development of anticancer drugs.

The presence of the 2-chloroethyl group is crucial for the cross-linking activity, a key factor in the cytotoxicity of many clinically used nitrosoureas. Research has also indicated that the cellular environment, such as the type of buffer used in in vitro assays, can influence the DNA adduction profile of N-(2-chloroethyl)-N-nitrosoureas.

Hazard Identification and Toxicological Profile

N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea is a hazardous substance and must be handled with extreme caution. The primary hazards are associated with its genotoxicity.

| Hazard Type | Description | Source(s) |

| Carcinogenicity | Questionable carcinogen with experimental carcinogenic data. Nitrosoureas as a class are known to be carcinogenic. | [4][7][8] |

| Mutagenicity | Mutation data has been reported. Its mechanism of action as a DNA alkylating agent strongly suggests mutagenic potential. | [4][7] |

| Acute Toxicity | Oral-Mouse LD50: 280 mg/kg; Abdominal cavity-mouse LD50: 75 mg/kg. | [9] |

Given its classification as a potential carcinogen and mutagen, there is likely no safe level of exposure. All contact should be minimized to the lowest possible level.[7]

Safe Handling and Experimental Protocols

A rigorous and proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential.

-

Primary Engineering Control: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood or a Class I, Type B biological safety cabinet to prevent inhalation of dust or aerosols.[7]

-

Personal Protective Equipment:

-

Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated.

-

Eye Protection: Chemical safety goggles or a full-face shield must be worn.

-

Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is mandatory.

-

Respiratory Protection: For situations with a higher risk of aerosol generation, such as cleaning up a spill, a NIOSH-approved respirator may be necessary.

-

Workflow for Safe Handling and Risk Mitigation

The following diagram outlines the critical steps for safely handling N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea in a research setting.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep locked up and separate from other chemicals.

-

Stability: Nitrosoureas can be sensitive to light, moisture, and pH.[7] They are generally more stable in acidic conditions (pH 4) and decompose in solutions with a pH above 7.[10]

Spill and Decontamination Procedures

-

Spill: In case of a spill, evacuate the area. For small spills, moisten the material with a suitable solvent to prevent dusting and carefully scoop it into a sealed, labeled container for hazardous waste disposal.[7] Do not dry sweep.

-

Decontamination: Wash contaminated surfaces with a 5% acetic acid solution followed by soap and water.[7]

Waste Disposal

All waste materials, including contaminated PPE, labware, and unused compound, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

First Aid Measures

Immediate medical attention is required for any exposure.

-

Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

Conclusion

N-(2-chloroethyl)-N-nitroso-N'-(2-hydroxyethyl)urea is a potent compound with significant research value, but it presents considerable health risks. A thorough understanding of its properties and strict adherence to safety protocols are non-negotiable for any personnel involved in its handling and use. The causality behind these stringent measures lies in the compound's inherent ability to irreversibly alter cellular genetic material. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and conduct their work in a safe and responsible manner.

References

-

Roustem Saiakhov, Suman Chakravarti - MultiCASE. (n.d.). [Link]

-

N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea Safety Data Sheets. (n.d.). [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). [Link]

-

CAS No : 96806-34-7 | Chemical Name : 1-Nitroso-1-(2-Hydroxyethyl)-3-(2-chloroethyl)urea | Pharmaffiliates. (n.d.). [Link]

-

N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. (n.d.). [Link]

-

N-Nitroso-N-ethylurea. (n.d.). New Jersey Department of Health. [Link]

-

MATERIAL SAFETY DATA SHEET - Regulations.gov. (2020-02-07). [Link]

-

Quantitative Structure−Carcinogenicity Relationship for Detecting Structural Alerts in Nitroso Compounds: Species, Rat; Sex, Female; Route of Administration, Gavage | Chemical Research in Toxicology - ACS Publications. (n.d.). [Link]

-

QSAR modeling for predicting carcinogenic potency of nitroso-compounds using 0D-2D molecular descriptors. - Sciforum. (n.d.). [Link]

-

Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity - PubMed. (1996). [Link]

-

Safe Handling of Hazardous Drugs - Duke Safety. (2025-03-05). [Link]-of-Hazardous-Drugs.pdf)

Sources

- 1. Buy 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 96806-34-7 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | 96806-34-7 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. multicase.com [multicase.com]

- 7. nj.gov [nj.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. guidechem.com [guidechem.com]

- 10. 1,3-BIS(2-CHLOROETHYL)-1-NITROSOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Comprehensive Spectroscopic and Synthetic Guide to N-(4-chlorobenzyl)-2-methylpropan-2-amine

This technical guide provides a detailed exploration of the spectroscopic and synthetic characteristics of N-(4-chlorobenzyl)-2-methylpropan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth analysis of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside a robust synthetic protocol. The information herein is synthesized from spectral data of closely related analogs and established chemical principles, ensuring a high degree of scientific integrity and practical applicability.

Introduction

This compound, a secondary amine, incorporates a substituted aromatic ring and a sterically hindered aliphatic group. This unique structural combination makes it a molecule of interest in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for its identification, characterization, and quality control in various applications. This guide provides a predictive yet thorough analysis of its key spectral features.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The key structural motifs include the 4-chlorobenzyl group and the tert-butyl group attached to a central nitrogen atom.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound can be readily achieved via a nucleophilic substitution reaction. This involves the N-alkylation of 2-methylpropan-2-amine (tert-butylamine) with 4-chlorobenzyl chloride. The use of a suitable base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials:

-

4-Chlorobenzyl chloride

-

2-Methylpropan-2-amine (tert-butylamine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-methylpropan-2-amine (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-chlorobenzyl chloride (1.0 equivalent) dropwise to the suspension.

-

Heat the reaction mixture to 70°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and tert-butyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Cl) |

| ~ 7.25 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to CH₂) |

| ~ 3.65 | s | 2H | N-CH₂-Ar |

| ~ 1.15 | s | 9H | C(CH₃)₃ |

| ~ 1.5-2.0 (broad) | s | 1H | N-H |

Interpretation:

-

The aromatic protons on the 4-chlorophenyl ring are expected to appear as two doublets due to ortho-coupling, characteristic of a 1,4-disubstituted benzene ring.

-

The benzylic protons (N-CH₂-Ar) will appear as a singlet, as there are no adjacent protons to cause splitting.

-

The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet.

-

The N-H proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of unique carbon environments.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Ar-C (quaternary, attached to CH₂) |

| ~ 132 | Ar-C (quaternary, attached to Cl) |

| ~ 129 | Ar-CH (ortho to CH₂) |

| ~ 128 | Ar-CH (ortho to Cl) |

| ~ 52 | N-CH₂-Ar |

| ~ 50 | N-C(CH₃)₃ |

| ~ 29 | N-C(CH₃)₃ |

Interpretation:

-

The aromatic region will display four signals for the six carbon atoms of the benzene ring due to symmetry. The quaternary carbons will have lower intensities compared to the protonated carbons.

-

The benzylic carbon (N-CH₂-Ar) is expected to resonate around 52 ppm.

-

The quaternary carbon of the tert-butyl group directly attached to the nitrogen will appear around 50 ppm.

-

The three equivalent methyl carbons of the tert-butyl group will give a single signal around 29 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this analysis.

Predicted Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 197/199 | Moderate | [M]⁺ (Molecular ion) |

| 182/184 | High | [M - CH₃]⁺ |

| 125/127 | High | [ClC₆H₄CH₂]⁺ |

| 58 | Very High (Base Peak) | [C(CH₃)₃NH₂]⁺ |

Interpretation:

-

The molecular ion peak [M]⁺ is expected at m/z 197, with a characteristic M+2 peak at m/z 199 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

A significant fragment will be the loss of a methyl group ([M - CH₃]⁺) from the tert-butyl moiety, resulting in a cation at m/z 182/184.

-

The most stable benzylic carbocation, [ClC₆H₄CH₂]⁺, is expected to be a prominent peak at m/z 125/127.

-

The base peak is predicted to be at m/z 58, corresponding to the stable tert-butylaminium cation, formed by cleavage of the benzylic C-N bond.

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted Infrared (IR) Data (liquid film, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300-3400 | Weak-Medium, Broad | N-H Stretch |

| ~ 3000-3100 | Medium | Aromatic C-H Stretch |

| ~ 2850-2970 | Strong | Aliphatic C-H Stretch |

| ~ 1600, 1490 | Medium | Aromatic C=C Stretch |

| ~ 1090 | Strong | C-N Stretch |

| ~ 1015 | Strong | Aromatic C-Cl Stretch |

| ~ 820 | Strong | p-Substituted Benzene C-H Bend |

Interpretation:

-

A weak to medium broad absorption in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.

-

Strong absorptions in the 2850-2970 cm⁻¹ range are due to the C-H stretching of the tert-butyl and benzylic groups.

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

The presence of the aromatic ring is confirmed by C=C stretching absorptions around 1600 and 1490 cm⁻¹.

-

A strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.

-

The C-Cl stretch will appear as a strong band in the fingerprint region, around 1015 cm⁻¹.

Conclusion

This technical guide provides a comprehensive and scientifically grounded overview of the spectroscopic and synthetic aspects of this compound. By leveraging data from closely related compounds and fundamental chemical principles, this document serves as a valuable resource for researchers in the identification, synthesis, and characterization of this and similar molecules. The detailed predictive analyses of NMR, MS, and IR spectra, coupled with a practical synthetic protocol, offer a solid foundation for further investigation and application of this compound in various scientific endeavors.

References

-

PubChem. N-(3-Chlorobenzyl)-2-methyl-2-propanamine. National Center for Biotechnology Information. [Link]

-

PubChem. (4-Bromobenzyl)tert-butylamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-2-ol. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. Mass spectrum of propan-2-amine. [Link]

In vitro metabolism studies of N-benzyl-tert-butylamine

In Vitro Metabolism of N-Benzyl-tert-butylamine: Mechanistic Probes and Experimental Protocols

Executive Summary

N-Benzyl-tert-butylamine (N-BtBA) serves as a critical mechanistic probe in xenobiotic metabolism, specifically designed to dissect the catalytic versatility of Cytochrome P450 (CYP450) enzymes. Unlike simple aliphatic amines, N-BtBA possesses a unique structural dichotomy: a metabolically labile benzyl group and a sterically bulky, oxidation-resistant tert-butyl group.

This structural asymmetry forces the enzyme to select between two distinct oxidative pathways:

This guide provides a rigorous technical framework for studying N-BtBA metabolism, emphasizing the detection of its unique metabolite—the spin-trap agent

The Metabolic Landscape: Pathways & Mechanisms

The metabolism of N-BtBA is dominated by Phase I oxidative reactions catalyzed primarily by CYP450 isoforms (e.g., CYP2B, CYP2C) and Flavin-containing Monooxygenases (FMOs).

Pathway A: N-Debenzylation (The Dominant Route)

This pathway represents the classical N-dealkylation route.

-

Mechanism: The reaction proceeds via

-carbon hydroxylation at the benzylic position. The abstraction of a hydrogen atom (HAT mechanism) from the benzylic carbon generates a carbon-centered radical, which rapidly recombines with the activated heme-oxygen species (Compound I) to form a carbinolamine intermediate ( -

Collapse: The carbinolamine is unstable and spontaneously collapses to release benzaldehyde and tert-butylamine .

-

Kinetic Isotope Effect (KIE): Substitution of benzylic hydrogens with deuterium typically yields a high intramolecular KIE (

), confirming C-H bond cleavage as the rate-determining step.[1]

Pathway B: N-Oxidation (The "Hamster" Route)

This pathway is significant in specific species (e.g., Mesocricetus auratus - Syrian Hamster) or with specific isoforms.

-

Mechanism: Direct oxidation of the nitrogen lone pair (often linked to an SET mechanism) yields

-benzyl- -

Secondary Oxidation: The hydroxylamine undergoes further oxidation (loss of 2e⁻ and 2H⁺) to form the nitrone :

-phenyl-N-tert-butylnitrone (PBN) . -

Significance: PBN is a well-known spin trap used in EPR spectroscopy.[2] In this context, however, it is a stable metabolite. Its formation is a direct indicator of N-oxygenation activity versus C-oxygenation.

Pathway Visualization

Figure 1: Divergent metabolic pathways of N-Benzyl-tert-butylamine. Path A (top) leads to dealkylation; Path B (bottom) leads to nitrone formation.

Experimental Design & Protocols

Critical Control: Light Sensitivity

WARNING: The nitrone metabolite (PBN) is photosensitive and can degrade or isomerize (to oxaziridines) under ambient light.

-

Protocol Requirement: All incubations, extractions, and sample processing must be performed under yellow light or in minimal light conditions. Amber glassware is mandatory.

In Vitro Incubation Protocol (Microsomes)

Objective: To quantify the formation of Benzaldehyde (N-dealkylation) and PBN (N-oxidation).

Reagents:

-

Buffer: 0.1 M Potassium Phosphate (pH 7.4).

-

Protein: Liver Microsomes (Rat or Hamster recommended for high turnover). Protein conc: 1.0 mg/mL.

-

Substrate: N-Benzyl-tert-butylamine HCl (Final conc: 1.0 mM).

-

Cofactor: NADPH generating system (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Internal Standard:

-Chlorobenzaldehyde (for aldehyde quantification) or a structural analog.

Step-by-Step Workflow:

-

Pre-Incubation:

-

Mix Buffer, Microsomes, and Substrate in amber tubes.

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH generating system to start the reaction.[3]

-

Total Volume: Typically 1.0 mL.

-

-

Incubation:

-

Shake at 37°C for 10–20 minutes. (Linearity is usually lost after 20 mins due to product inhibition or enzyme inactivation).

-

-

Termination & Extraction:

-

Add 0.5 mL ice-cold Dichloromethane (DCM) containing the Internal Standard.

-

Note: Acid/Base termination is risky due to the stability of the nitrone. Solvent extraction is preferred.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 3,000 x g for 10 mins to separate phases.

-

-

Sample Prep:

-

Remove the organic (lower) layer.

-

Evaporate solvent under a gentle stream of Nitrogen (N₂) at room temperature. Do not heat.

-

Reconstitute in Mobile Phase (e.g., Methanol/Water).

-

Experimental Workflow Diagram

Figure 2: Step-by-step incubation and extraction workflow emphasizing light protection and solvent extraction.

Analytical Methodologies

Quantitative analysis requires separating the polar amine parent from the neutral aldehyde and the nitrone.

Table 1: Recommended HPLC Conditions

| Parameter | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm) | Standard separation of hydrophobic aromatics. |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Isocratic elution is often sufficient due to structural similarity. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection (UV) | 254 nm (General) / 290 nm (Nitrone specific) | Benzaldehyde absorbs strongly at 254nm. PBN has a distinct |

| Detection (MS) | ESI Positive Mode | Parent |

| Retention Order | Benzaldehyde < PBN < Parent Amine | Typical order on C18; varies by pH. |

Data Interpretation:

-

N-Debenzylation Rate: Calculated based on Benzaldehyde formation.

-

N-Oxidation Rate: Calculated based on PBN formation.

-

Metabolic Ratio: The ratio of [Benzaldehyde] / [PBN] indicates the enzyme's preference for C-oxidation vs. N-oxidation.

Mechanistic Insights & Troubleshooting

The "Uncharacterized" Metabolite

Early literature (Gorrod et al.) often noted an "uncharacterized metabolite." Modern analysis confirms this is frequently the nitrone (PBN) , which was historically difficult to identify without MS or authentic standards, or partially degraded products thereof. Ensure your standard curve includes authentic PBN.

Species Differences

-

Rat Liver Microsomes: Balanced profile. Both N-dealkylation and N-oxidation are observed.[3]

-

Hamster Liver Microsomes: High N-oxidase activity. Expect significantly higher yields of PBN. This makes hamsters the preferred model when studying the N-oxidation mechanism specifically.

Kinetic Isotope Effects (KIE)

To definitively prove the HAT mechanism for debenzylation, use

-

Result: If oxidation is initiated by HAT at the benzylic carbon, the formation of Benzaldehyde will be significantly suppressed (

). -

Result: PBN formation may increase (metabolic switching) as the C-oxidation pathway is blocked by the isotope effect.

References

-

Ulgen, M., et al. (1995).[4][5] "Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites." Drug Metabolism and Drug Interactions. Link

-

Gorrod, J. W., & Gooderham, N. J. (1987). "The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation." Xenobiotica. Link

-

Hanzlik, R. P., et al. (2006). "Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, not Single Electron Transfer." Journal of the American Chemical Society. Link

-

Kalyanaraman, B., et al. (1993). "Site-specific trapping of reactive species in low-density lipoprotein oxidation: biological implications." Biochimica et Biophysica Acta. Link (Contextual reference for PBN as a spin trap/metabolite).

-

Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link

Sources

The Chlorobenzyl Amine Pharmacophore: A Technical Guide to SAR and Synthesis

Executive Summary

The chlorobenzyl amine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse range of therapeutics, from antidepressants (e.g., Sertraline) to novel antimicrobials and MAO-B inhibitors. This guide dissects the structure-activity relationship (SAR) of this moiety, focusing on the electronic and steric modulation provided by chlorine substitution and the critical role of the amine linker.[1] It provides actionable synthetic protocols and data-driven optimization strategies for drug discovery professionals.

Part 1: The Chemical Space & Pharmacophore Anatomy

The utility of the chlorobenzyl amine scaffold stems from the synergistic interplay between the lipophilic, electron-withdrawing chlorophenyl ring and the hydrophilic, basic amine center.

The Role of Chlorine Substitution

Chlorine is often described as a "magic methyl" in medicinal chemistry due to its ability to increase lipophilicity (LogP) similarly to a methyl group but with distinct electronic properties.

-

Electronic Modulation: Chlorine is an electron-withdrawing group (EWG) by induction (

) but a weak electron donor by resonance. This reduces the electron density of the aromatic ring, influencing -

Metabolic Blocking: Substitution at the para position is a classic strategy to block CYP450-mediated hydroxylation, significantly extending the metabolic half-life (

) of the molecule. -

Lipophilicity & Membrane Permeability: The addition of a chlorine atom typically increases LogP by approximately 0.7 units, facilitating blood-brain barrier (BBB) penetration—critical for CNS targets like serotonin transporters (SERT) or Monoamine Oxidase (MAO).

The Amine Linker

The benzylic amine nitrogen serves as the primary anchor point, typically forming a salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues in GPCRs and transporter proteins. The pKa of this amine (typically 9.0–10.5) ensures it remains protonated at physiological pH.

Visualization: The SAR Landscape

The following diagram illustrates the functional zones of the scaffold.

Figure 1: Functional dissection of the chlorobenzyl amine scaffold showing the impact of substitution patterns.

Part 2: Synthetic Pathways[2][3]

While alkylation of amines with benzyl halides is possible, it often leads to over-alkylation (tertiary/quaternary amines). Reductive Amination is the industry-standard protocol for generating secondary chlorobenzyl amines with high fidelity.

Protocol: Selective Reductive Amination (STAB Method)

Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too reactive). STAB selectively reduces the intermediate imine without reducing the starting aldehyde.

Reagents:

-

Substituted Chlorobenzaldehyde (1.0 equiv)

-

Primary Amine (1.0–1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (catalytic, optional to adjust pH to ~6)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Imine Formation: Charge a flame-dried flask with Chlorobenzaldehyde and the Amine in DCE under

atmosphere. Stir for 30–60 minutes at room temperature. Note: If the amine is a salt (e.g., HCl), add 1.0 equiv of TEA. -

Reduction: Add STAB in one portion. The reaction may slightly exotherm.

-

Monitoring: Monitor by LC-MS for the disappearance of the imine peak. Reaction typically completes in 2–4 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Visualization: Synthetic Logic Flow

Figure 2: Reaction pathway for the STAB-mediated reductive amination, highlighting the critical control points.

Part 3: Case Studies in SAR Optimization

Case Study A: MAO-B Inhibition (CNS Targets)

Monoamine Oxidase B (MAO-B) inhibitors are critical for treating Parkinson's disease.[2][3][4] Recent studies on benzyloxy chalcones and benzylamines highlight a specific SAR profile for this target.

-

The "Meta" Advantage: In several series, a 3-chloro (meta) substituent provides superior selectivity for MAO-B over MAO-A compared to 2-Cl or 4-Cl.

-

Mechanism: The 3-Cl group occupies a specific hydrophobic pocket in the MAO-B active site (near Tyr326), optimizing

- -

Comparative Potency:

-

3-Cl analogs: High potency (

), High Selectivity.[3] -

4-Br analogs: High potency but often lower solubility.

-

Multi-substitution: 3,4-dichloro patterns (Sertraline-like) often retain high affinity but may shift selectivity toward transporters (SERT/DAT) rather than enzymes.

-

Data Summary: Substituent Effects on MAO-B Activity

| Substituent Position | Electronic Effect | Steric Effect | MAO-B Potency (Relative) | Selectivity (MAO-B/A) |

| H (Unsubstituted) | Neutral | None | Low | Low |

| 2-Cl (Ortho) | EWG / Steric | High (Twisted) | Moderate | Moderate |

| 3-Cl (Meta) | EWG | Moderate | High | High |

| 4-Cl (Para) | EWG | Low | Moderate | Moderate |

| 4-Br (Para) | Weak EWG | Moderate | Very High | Moderate |

Case Study B: Antimicrobial Activity (Membrane Permeation)

In the context of antimicrobial agents (e.g., against MRSA), the chlorobenzyl amine moiety functions largely as a lipophilic "warhead" to penetrate bacterial membranes.

-

Lipophilicity Threshold: Activity often correlates with chain length and LogP. A LogP range of 3.0–4.5 is typically optimal for membrane disruption or porin penetration in Gram-positive bacteria.

-

Efflux Pumps: Chlorobenzyl amines can be substrates for efflux pumps in Gram-negative bacteria (E. coli), limiting their efficacy unless paired with efflux pump inhibitors.

Part 4: Biological Assay Protocols

MAO-B Inhibition Assay (Fluorometric)

Principle: Measures the production of

-

Preparation: Incubate recombinant human MAO-B (10 nM) with the test compound (various concentrations) in phosphate buffer (pH 7.4) for 15 minutes at 37°C.

-

Initiation: Add substrate mixture (p-Tyramine + Amplex Red + HRP).

-

Measurement: Read fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

-

Analysis: Determine

using non-linear regression (GraphPad Prism).

Visualization: SAR Optimization Loop

Figure 3: Iterative cycle for optimizing chlorobenzyl amine leads based on biological feedback.

References

-

BenchChem. (2025). A Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines in Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2025). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. Retrieved from

-

MDPI. (2025). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from

-

Royal Society of Chemistry (RSC). (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Retrieved from

-

ChemRxiv. (2025). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.[5] Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

Predicted pharmacological profile of N-(4-chlorobenzyl)-2-methylpropan-2-amine

An In-Depth Technical Guide to the Predicted Pharmacological Profile of N-(4-chlorobenzyl)-2-methylpropan-2-amine

Abstract

This technical guide provides a comprehensive, predictive analysis of the pharmacological profile of the novel chemical entity, this compound. Based on a detailed structure-activity relationship (SAR) analysis of its core components—a 4-chlorobenzyl group and a tert-butylamine moiety—we hypothesize that this compound will primarily function as a monoamine transporter inhibitor, with potential selectivity for the dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT). This profile suggests potential utility as a central nervous system (CNS) stimulant and anorectic agent. This document outlines the scientific rationale for this prediction, details a multi-stage in vitro and in vivo validation strategy, and provides step-by-step experimental protocols for key assays. The guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new psychoactive compounds.

Introduction and Rationale

This compound is a secondary amine featuring a distinct combination of structural motifs known to confer biological activity. The benzylamine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs targeting a wide array of physiological systems, including Kallikrein 5 inhibitors, antifungal agents, and treatments for depression and Alzheimer's disease[1].

The specific structural components of the target molecule provide critical clues to its potential pharmacology:

-

N-Benzyl Moiety: Substitution on the amine of phenethylamine-like structures with a benzyl group is known to influence activity at monoaminergic targets. For instance, N-benzyl substitution on phenethylamines can significantly increase binding affinity and functional activity at serotonin 5-HT2A/2C receptors[2]. More broadly, the N-benzylamine core is a common feature in compounds with stimulant properties. A close structural analog, N-(2-Chlorobenzyl)-1-phenylpropan-2-amine, is described as a potent stimulant drug[3][4].

-

Tert-Butyl Group: The bulky tert-butyl group attached to the nitrogen atom provides significant steric hindrance. This feature is often incorporated in drug design to enhance selectivity for a specific biological target by preventing binding to off-targets with smaller binding pockets. It can also favorably modulate metabolic stability and hydrophobic interactions[5][6].

-

4-Chloro Substitution: The chlorine atom at the para-position of the benzyl ring increases the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier. Halogenation is a common strategy to modulate the potency and metabolic profile of CNS-active compounds. The position of the chlorine atom is critical; for example, N-(3-Chlorobenzyl)-2-methyl-2-propanamine is noted as a versatile building block for potential pharmaceutical agents in neurodegenerative disease research[7].

Based on this structural deconstruction, we have formulated a primary hypothesis and a corresponding tiered validation plan to systematically characterize the pharmacological profile of this compound.

Physicochemical Properties and In Silico Predictions

A preliminary assessment of the molecule's drug-like properties is essential. While experimental data is pending, computational models provide valuable initial estimates.

| Property | Predicted Value/Interpretation | Rationale / Significance |

| Molecular Formula | C₁₁H₁₆ClN | Defines the elemental composition and molecular weight. |

| Molecular Weight | 197.71 g/mol | Falls within the range typical for small molecule drugs, favoring oral bioavailability. |

| Predicted LogP | ~3.0 - 3.5 | Indicates high lipophilicity, suggesting good potential for blood-brain barrier penetration. |

| Predicted pKa | ~9.5 - 10.5 (Amine) | The secondary amine is expected to be protonated at physiological pH (7.4), which is crucial for interactions with aminergic targets. |

| Structural Alerts | Benzylamine | This core structure is associated with activity at monoamine transporters and receptors. |

Predicted Pharmacological Profile

Primary Target Hypothesis: Monoamine Transporter Inhibition

The principal hypothesis is that this compound functions as a reuptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET), with potentially lower affinity for the serotonin transporter (SERT). This profile is characteristic of classic psychostimulants and some anorectic agents.

Causality: The overall structure mimics the general pharmacophore of monoamine substrates (e.g., dopamine, norepinephrine). The benzylamine core provides the necessary amine feature for interaction with the transporter's binding site. The bulky tert-butyl group may prevent the compound from being a transporter substrate (i.e., a releasing agent), favoring a profile as a pure inhibitor (blocker). Potent inhibition of DAT and NET is strongly associated with the stimulant properties of psychoactive compounds[8].

Predicted Therapeutic Indications

Should the primary hypothesis be confirmed, the compound could be investigated for therapeutic applications requiring enhanced dopaminergic and noradrenergic signaling, such as:

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The mechanism would be similar to methylphenidate or amphetamine.

-

Narcolepsy: Promoting wakefulness through CNS stimulation.

-

Appetite Suppression (Anorectic): Central stimulation of dopamine and norepinephrine pathways is a known mechanism for reducing food intake.

Predicted Adverse Effect Profile

The anticipated adverse effects are directly linked to the predicted mechanism of action and would be consistent with those of other CNS stimulants:

-

Cardiovascular: Tachycardia, hypertension, palpitations.

-

Psychiatric: Insomnia, anxiety, irritability, potential for abuse and dependence.

-

Gastrointestinal: Nausea, decreased appetite.

Proposed In Vitro Validation Strategy

A systematic in vitro evaluation is required to test the primary hypothesis and identify potential off-target activities. The workflow begins with the primary target family and expands to include related targets and broader screening.

Caption: Proposed in vitro validation workflow.

Protocol: Monoamine Transporter Uptake Inhibition Assay

This assay is the gold standard for functionally assessing a compound's potency at monoamine transporters[9][10]. It directly measures the ability of the test compound to block the transport of a radiolabeled neurotransmitter into cells expressing a specific transporter.

Principle: Human Embryonic Kidney (HEK293) cells are engineered to stably express a single human monoamine transporter (hDAT, hNET, or hSERT). These cells are incubated with a radiolabeled substrate ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is measured, and the concentration of the test compound that inhibits 50% of the uptake (IC₅₀) is determined.

Step-by-Step Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418) at 37°C and 5% CO₂.

-

Plating: Seed the cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., Krebs-Ringer-HEPES). The concentration range should span from ~100 µM down to 1 pM to ensure a full dose-response curve.

-

Assay Initiation:

-

Wash the cell monolayers twice with pre-warmed assay buffer.

-

Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]dopamine at a final concentration near its Kₘ) to each well.

-

Include control wells for total uptake (no inhibitor) and non-specific uptake (a known potent inhibitor, e.g., 10 µM cocaine for DAT).

-

-

Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This time is optimized to be within the linear range of uptake.

-

Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer to remove extracellular radiolabel.

-

Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Subtract the non-specific uptake counts from all other measurements.

-

Normalize the data to the total uptake control (set to 100%).

-

Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

It is crucial to determine if the compound inhibits MAO-A or MAO-B, as this can confound the interpretation of its effects on monoamine levels.

Principle: This assay uses recombinant human MAO-A or MAO-B enzyme. A substrate that becomes fluorescent upon oxidation by MAO is used. The rate of fluorescence generation is measured in the presence of the test compound, allowing for the determination of its inhibitory potency.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of recombinant hMAO-A or hMAO-B, a suitable fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase (HRP), and the test compound in a reaction buffer.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme and varying concentrations of this compound. Include a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

-

Pre-incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the Amplex Red reagent/HRP/substrate mixture.

-

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time (e.g., for 30 minutes) using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

-

Data Analysis: Calculate the reaction rate (slope of the fluorescence vs. time plot). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value as described previously.

Proposed In Vivo Evaluation Strategy

Positive in vitro results (i.e., potent DAT/NET inhibition) would warrant progression to in vivo models to assess the compound's physiological effects.

Caption: Tiered approach for in vivo evaluation.

Protocol: Activity-Based Anorexia (ABA) Model

The ABA model is a highly validated animal model for studying anorexia nervosa and is well-suited for evaluating the appetite-suppressant effects of a potential stimulant[11][12][13]. The model induces a state of self-starvation and hyperactivity in rodents by combining scheduled feeding with access to a running wheel[14][15].

Principle: When rodents are given limited daily access to food but unlimited access to a running wheel, they paradoxically increase their running activity and decrease their food intake, leading to significant weight loss. A potential anorectic drug would be expected to exacerbate the weight loss or reduce the food intake in this model compared to vehicle-treated animals.

Step-by-Step Methodology:

-

Animal Acclimation: Individually house adolescent female mice or rats in cages equipped with running wheels. Allow several days of free access to food and water for acclimation to the cages and wheels, monitoring baseline running activity.

-

ABA Induction:

-

After acclimation, restrict food access to a single, short period each day (e.g., 1.5-2 hours). Maintain free access to the running wheel and water.

-

Record body weight, food intake during the feeding period, and total running wheel revolutions daily.

-

Animals in the ABA paradigm will typically show a progressive decrease in body weight and an increase in running activity.

-

-

Drug Administration: Once the ABA phenotype is established (e.g., after 3-5 days of restriction), randomize the animals into treatment groups. Administer this compound or vehicle (e.g., saline with 5% Tween 80) via a relevant route (e.g., intraperitoneal or oral gavage) at a set time before the daily food access period.

-

Monitoring: Continue daily measurements of body weight, food intake, and running activity for the duration of the treatment period (e.g., 5-7 days).

-

Data Analysis: Compare the changes in body weight, cumulative food intake, and running activity between the drug-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., repeated measures ANOVA). A significant reduction in food intake or a more rapid decline in body weight in the drug-treated group would indicate an anorectic effect.

Predictive Toxicology

Early in silico and in vitro toxicology assessments are critical for identifying potential liabilities.[16]

-

In Silico Modeling: The structure should be run through computational models to predict potential for genotoxicity, carcinogenicity, and hepatotoxicity[17]. The N-benzylamine structure itself is not a major structural alert, but metabolic activation could potentially lead to reactive intermediates.

-

Metabolic Stability: An in vitro assay using human liver microsomes should be conducted to determine the metabolic stability of the compound. The metabolism of N-benzyl-tert-butylamine has been shown to produce metabolites like nitrones and benzaldehyde, suggesting potential metabolic pathways for our target compound[18].

-

Ames Test: A bacterial reverse mutation assay (Ames test) should be performed to assess mutagenic potential.

Summary and Future Directions

This compound possesses structural features highly suggestive of a monoamine transporter inhibitor with a potential stimulant and anorectic profile. The proposed multi-tiered validation strategy, beginning with targeted in vitro assays and progressing to specific in vivo behavioral models, provides a robust and efficient path to confirming this predicted pharmacological profile. The key decision point will be the outcome of the monoamine transporter uptake inhibition assays. Potent and selective inhibition of DAT and NET would provide strong justification for advancing this compound into more detailed preclinical evaluation for CNS-related therapeutic indications.

References

- N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochloride - CymitQuimica. (URL: )

- N-Benzyl-tert-butylamine: A Versatile Building Block for Chemical Innovation. (2026). NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- 2-[(4-Chlorobenzyl)

- N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochloride | 5843-53-8. (n.d.). Biosynth. (URL: )

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central. (URL: )

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central. (URL: )

- Activity-based anorexia animal model: a review of the main neurobiological findings. (2021). PMC. (URL: )

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). (URL: )

- In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC - PubMed Central. (URL: )

- Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. (n.d.). Semantic Scholar. (URL: )

- N-(3-Chlorobenzyl)-2-methyl-2-propanamine | C11H16ClN | CID. (n.d.). PubChem. (URL: )

- Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)

- Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (n.d.). PubMed Central. (URL: )

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (n.d.). The Open Medicinal Chemistry Journal. (URL: )

- N-(3-Chlorobenzyl)-2-methyl-2-propanamine. (n.d.). Benchchem. (URL: )

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers. (URL: )

- Activity-based anorexia animal model: a review of the main neurobiological findings. (2025). (URL: )

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.).

- Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (n.d.). Oxford Academic. (URL: )

- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. (URL: )

- Chemical and Metabolic Studies on N-benzyl-tert-butylamine and Its Potential Metabolites. (n.d.). (URL: )

- Activity Based Anorexia as an Animal Model for Anorexia Nervosa–A Systematic Review. (2019). PMC - PubMed Central. (URL: )

- Emerging Approaches in Predictive Toxicology. (n.d.). PMC - PubMed Central. (URL: )

- Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (n.d.). NIH. (URL: )

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central. (URL: )

- Activity-Based Anorexia Rodent Model-Neurobiological Basis Of Anorexia Nervosa l Protocol Preview. (2022). YouTube. (URL: )

- N-Benzyl-tert-butylamine CAS 3378-72-1 | 818660. (n.d.). Merck Millipore. (URL: )

- Animal Models for Anorexia Nervosa—A Systematic Review. (2021). PMC - PubMed Central. (URL: )

- Industrial Application of Computational Toxicology in the 21st Century. (n.d.). (URL: )

- Predictive Toxicology and Exploratory Biology Solutions. (n.d.).

Sources

- 1. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-Chlorobenzyl)-1-phenylpropan-2-amine hydrochloride [cymitquimica.com]

- 4. biosynth.com [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity-based anorexia animal model: a review of the main neurobiological findings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Animal Models for Anorexia Nervosa—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity Based Anorexia as an Animal Model for Anorexia Nervosa–A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Predictive and Exploratory Toxicology Solutions [rti.org]

- 17. toxicology.org [toxicology.org]

- 18. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Practical Guide to Secondary Amine Synthesis via Reductive Amination

Abstract

Reductive amination stands as a cornerstone of modern organic synthesis, particularly for the construction of carbon-nitrogen bonds.[1][2] Its prominence in pharmaceutical and medicinal chemistry is undeniable, with estimates suggesting that a quarter of all C-N bond-forming reactions in the pharmaceutical industry utilize this method.[3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of secondary amines using reductive amination. We will delve into the underlying mechanism, offer a comparative analysis of common reducing agents, and present a detailed, field-proven protocol that emphasizes experimental causality and self-validation.

Introduction: The Power and Precision of Reductive Amination

The synthesis of secondary amines is a frequent objective in the development of biologically active molecules.[1] While direct alkylation of primary amines with alkyl halides seems straightforward, it is often plagued by a lack of control, leading to undesired over-alkylation and a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[5][6] Reductive amination elegantly circumvents this issue by offering a controlled, stepwise approach to amine alkylation.[5][6]

The process, in its essence, involves two key transformations:

-

Condensation: A primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine.

-

Reduction: This imine is then reduced in situ to yield the desired secondary amine.

This method's versatility allows for a vast array of secondary amines to be synthesized by judiciously selecting the starting primary amine and carbonyl compound.[6] The reaction can be performed as a "direct" one-pot synthesis, where all reagents are mixed together, or an "indirect" two-step procedure where the imine is formed first before the addition of a reducing agent.[7][8] The direct approach is often preferred for its operational simplicity and efficiency.[2]

The Underlying Mechanism: A Tale of Two Steps

Understanding the reaction mechanism is critical for troubleshooting and optimizing the protocol. The process begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon.

Figure 1. General mechanism of reductive amination.

The initial adduct is a hemiaminal, which is typically unstable.[9] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating the elimination of a water molecule to form a stable imine (or its protonated form, the iminium ion).[10][11] It is this iminium ion that is the key electrophile for the reduction step. A hydride reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine.[10][12]

Choosing Your Weapon: A Comparative Guide to Reducing Agents

The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[8] This chemoselectivity is crucial for the efficiency of the one-pot reaction.

| Reducing Agent | Formula | Key Characteristics & Causality | Common Solvents |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | The Reagent of Choice. Mild and highly selective. The electron-withdrawing acetate groups attenuate the hydride's reactivity, making it incapable of reducing most aldehydes and ketones but highly effective for reducing the more electrophilic iminium ion.[13][14] It does not require acidic conditions (though an acid catalyst is sometimes used for ketones) and tolerates a wide range of functional groups.[7][13] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[13][15] |

| Sodium Cyanoborohydride | NaBH₃CN | The Classic Choice. Effective and selective, but its reactivity is pH-dependent, working best under mildly acidic conditions (pH 4-6).[6] The strong electron-withdrawing cyano group makes it a weaker reducing agent than NaBH₄, preventing significant reduction of the carbonyl starting material.[11][12] Major Drawback: It is highly toxic and liberates hydrogen cyanide (HCN) gas upon contact with strong acids or on decomposition.[16] | Methanol (MeOH), Ethanol (EtOH)[15] |

| Sodium Borohydride | NaBH₄ | The Powerful, Less Selective Option. A stronger reducing agent capable of reducing both the iminium ion and the starting carbonyl compound.[15] To achieve selectivity, it is typically used in an indirect (two-step) protocol where the imine is allowed to form completely before the borohydride is added.[13][15] | Methanol (MeOH), Ethanol (EtOH)[15] |

For most applications, particularly in a drug development setting, Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its high selectivity, operational simplicity, and circumvention of the toxicity issues associated with cyanide-based reagents.[14]

Experimental Protocol: Synthesis of N-Benzyl-N-methylamine using STAB

This protocol details a representative direct reductive amination for the synthesis of a secondary amine. The procedure is designed to be self-validating through careful monitoring and characterization.

Materials and Reagents

-

Benzaldehyde (Reagent Grade, ≥99%)

-

Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE, anhydrous)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and nitrogen/argon line

Workflow Diagram

Figure 2. Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv.). Dissolve the aldehyde in 30 mL of anhydrous 1,2-dichloroethane (DCE).

-

Amine Addition: Add the methylamine solution (e.g., 5.5 mL of 2.0 M solution in THF, 11.0 mmol, 1.1 equiv.) dropwise to the stirring solution at room temperature under a nitrogen atmosphere.

-

Causality: A slight excess of the amine helps to drive the imine formation equilibrium forward. A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.

-

-

Imine Formation: Allow the mixture to stir at room temperature for 20-30 minutes.

-

Causality: This initial period allows for the formation of the imine/iminium ion intermediate before the introduction of the reducing agent.[15]

-

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (2.54 g, 12.0 mmol, 1.2 equiv.) portion-wise over 10 minutes.

-

Causality: A moderate excess of the reducing agent ensures the complete reduction of the iminium intermediate. The addition should be portion-wise to control the exotherm of the reaction.

-

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the benzaldehyde starting material is consumed (typically 1-4 hours).

-

Self-Validation: Regular monitoring is the only way to confirm the reaction is complete and to avoid unnecessary side reactions or decomposition from prolonged reaction times.

-

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases.

-

Causality: The basic quench neutralizes any remaining acetic acid from the STAB and decomposes any excess reagent.

-

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM, 2 x 25 mL).

-

Workup - Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 30 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The brine wash removes the bulk of the water from the organic layer, and the anhydrous salt removes the final traces, which is critical before solvent removal.

-

-

Purification and Characterization: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Conclusion

Reductive amination is a robust and highly reliable method for the synthesis of secondary amines, offering significant advantages over traditional N-alkylation techniques. By understanding the mechanism and making an informed choice of reducing agent—with sodium triacetoxyborohydride being a superior option for many applications—researchers can efficiently construct complex amine-containing molecules. The protocol provided herein serves as a validated starting point, emphasizing the causal links between procedural steps and successful outcomes, empowering scientists to apply and adapt this powerful transformation in their own synthetic endeavors.

References

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Referenced in[3])

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. chemistrysteps.com. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

Organic Reaction Mechanisms. (n.d.). Reductive Amination - Common Conditions. organic-reaction.com. [Link]

-

Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. stackexchange.com. [Link]

-

Gawai, D. U., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(5). [Link]

-

Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 107-115. [Link]

-

ResearchGate. (2020). Recent Advances in Reductive Amination Catalysis and Its Applications. Request PDF. [Link]

-

Quora. (2019). What happens to sodium cyanoborohydride after it reacts in a reductive amination? quora.com. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

-

Valette, D., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(36), 9877-9882. [Link]

-

Wikipedia. (n.d.). Reductive amination. wikipedia.org. [Link]

-

Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

-

Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(39), 12840-12844. [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. chemistrysteps.com. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. organic-chemistry.org. [Link]

-

ResearchGate. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. PDF. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 16. Sodium cyanoborohydride [organic-chemistry.org]

Application Note: High-Purity Isolation of N-(4-chlorobenzyl)-2-methylpropan-2-amine via Automated Flash Column Chromatography

Abstract

This application note provides a detailed protocol for the purification of crude N-(4-chlorobenzyl)-2-methylpropan-2-amine, a secondary amine intermediate common in pharmaceutical synthesis. The robust methodology detailed herein utilizes automated flash column chromatography on silica gel, addressing the challenges typically associated with the purification of basic compounds. By employing a modified mobile phase containing a small percentage of triethylamine, this protocol effectively mitigates peak tailing and ensures excellent separation from common impurities, yielding the target compound with high purity and recovery. This guide is intended for researchers, chemists, and process development professionals engaged in synthetic chemistry and drug discovery.

Introduction

This compound is a key synthetic intermediate whose purity is critical for the successful progression of multi-step syntheses in drug development. It is commonly synthesized via reductive amination of 4-chlorobenzaldehyde with tert-butylamine.[1][2] This reaction, while generally efficient, can result in a crude product mixture containing unreacted starting materials (4-chlorobenzaldehyde and tert-butylamine), the intermediate imine, and potential byproducts such as 4-chlorobenzyl alcohol. The inherent basicity of the target secondary amine presents a significant challenge for purification by silica gel chromatography, often leading to undesirable interactions with the acidic silanol groups of the stationary phase. This can manifest as significant peak tailing, poor resolution, and potential degradation or irreversible adsorption of the product onto the column.[3]

To overcome these issues, a strategic approach is required. This protocol details a validated method using an automated flash chromatography system. The key to achieving a high-purity product is the incorporation of a basic modifier, triethylamine (TEA), into the mobile phase. The TEA acts as a competitive base, neutralizing the acidic sites on the silica gel surface and allowing for symmetrical peak elution and efficient separation of the target amine.[3][4][5]

Understanding the Separation: Key Principles

The successful purification of this compound hinges on exploiting the polarity differences between the target compound and its primary impurities.

-

This compound (Product): As a secondary amine, it is moderately polar. The presence of the amine group allows for hydrogen bonding, leading to interaction with the silica gel.

-

4-Chlorobenzaldehyde (Starting Material): An aldehyde, this compound is also polar but generally less so than the corresponding secondary amine in typical normal-phase systems. It will elute earlier than the product.[6]

-

tert-Butylamine (Starting Material): A primary amine that is highly volatile (boiling point: 46 °C) and polar.[7][8] While some of it may be removed during the reaction work-up and concentration steps, any residual amount will interact strongly with the silica.

-

4-Chlorobenzyl alcohol (Byproduct): The alcohol is more polar than the starting aldehyde due to stronger hydrogen bonding capabilities and will have a lower Rf value.

The addition of triethylamine to the mobile phase is crucial. It deactivates the acidic silanol groups on the silica surface, preventing the strong ionic interactions that cause peak tailing for basic compounds like our target amine.[5] This results in a more efficient and predictable separation.

Materials and Methods

Reagents and Solvents

-

Crude this compound

-

Silica Gel for flash chromatography (e.g., Silica Gel 60, 40-63 µm particle size)[9]

-

n-Hexane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Triethylamine (TEA), redistilled

-

Dichloromethane (for sample loading)

-

TLC plates (Silica Gel 60 F254)

Equipment

-

Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera)

-

Pre-packed silica gel column (or self-packed glass column)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol

Part 1: Thin-Layer Chromatography (TLC) Method Development

Before proceeding with the column purification, it is essential to determine the optimal solvent system using TLC. This will allow for the visualization of the separation and the determination of the Rf values for the product and impurities.

-

Prepare Eluent Systems: Prepare small volumes of varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) each containing 0.5% (v/v) triethylamine.

-

Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane. Using a capillary tube, spot the solution onto a TLC plate.

-

Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

-

Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

-